molecular formula C12H8ClNO3 B6368406 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid CAS No. 1261916-45-3

2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid

Cat. No.: B6368406
CAS No.: 1261916-45-3
M. Wt: 249.65 g/mol
InChI Key: PIZDMOOWOYMVJL-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and a hydroxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-hydroxypyridine.

    Coupling Reaction: A coupling reaction, often facilitated by a catalyst such as palladium, is used to attach the 3-hydroxypyridinyl group to the 2-chlorobenzoic acid core.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxypyridinyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxypyridinyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinone-like structures.

    Reduction Products: Reduction can result in the formation of alcohols or amines.

Scientific Research Applications

2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, inhibiting its activity. The hydroxypyridinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloro-5-(2-hydroxypyridin-3-yl)benzoic acid: Similar structure but with a different position of the hydroxypyridinyl group.

    2-Chloro-5-(4-hydroxypyridin-2-yl)benzoic acid: Similar structure but with a different position of the hydroxypyridinyl group.

    2-Chloro-5-(3-hydroxyphenyl)benzoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness: 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid is unique due to the specific positioning of the hydroxypyridinyl group, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets or other chemical entities, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-5-(3-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-4-3-7(6-8(9)12(16)17)11-10(15)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZDMOOWOYMVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683125
Record name 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-45-3
Record name 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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